Ethyl 7-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Description
Ethyl 7-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a naphthyridine core substituted with an amino group at position 7, a keto group at position 2, and an ethyl ester at position 2. This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing HIV integrase inhibitors and antibacterial agents . Its reactivity is attributed to the electron-withdrawing keto and ester groups, which facilitate nucleophilic substitutions and cyclization reactions. For instance, reactions with N,N-dimethylformamide dimethyl acetal yield imine derivatives, while triethyl orthoformate produces ethoxymethyleneamino analogs .
Properties
Molecular Formula |
C11H11N3O3 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
ethyl 7-amino-2-oxo-1H-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H11N3O3/c1-2-17-11(16)7-5-6-3-4-8(12)13-9(6)14-10(7)15/h3-5H,2H2,1H3,(H3,12,13,14,15) |
InChI Key |
XNPSHJNGPGJZQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(NC1=O)N=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves multicomponent reactions. One common method is the reaction of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions
Major Products
The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted naphthyridines .
Scientific Research Applications
Ethyl 7-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its potential use in the treatment of bacterial infections and cancer.
Mechanism of Action
The mechanism of action of ethyl 7-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects. The compound’s ability to intercalate into DNA and disrupt its function is also being studied .
Comparison with Similar Compounds
Structural Similarity and Substituent Effects
- 7-Amino-1,8-naphthyridin-2(8H)-one (CAS 1931-44-8): Similarity: 0.78 . Differs by lacking the ethyl ester group at position 3, reducing lipophilicity and altering solubility.
- Ethyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 76336-15-7): Similarity: Not quantified, but structural differences include a hydroxy group at position 4 and methyl at position 5. Physical Properties: Molecular weight 248.23 g/mol, density 1.41 g/cm³, melting point 190–193°C, classified as irritant . The hydroxy group increases acidity (pKa ≈ 4.5) and may participate in intramolecular hydrogen bonding .
Ethyl 5-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 1466514-71-5) :
Chlorine at position 5 enhances electrophilicity, favoring aromatic substitution reactions. Molecular formula C₁₁H₉ClN₂O₃ (data incomplete in ) .
Key Research Findings
- Synthetic Versatility: The 7-amino group in the target compound enables diverse functionalizations, such as hydrazide formation (e.g., compound 275 in ) .
- Biological Interactions : Substituents at position 1 (e.g., cyclopropyl, benzyl) modulate steric and electronic effects, impacting target binding .
- Safety Considerations : Most analogs are irritants, necessitating careful handling .
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